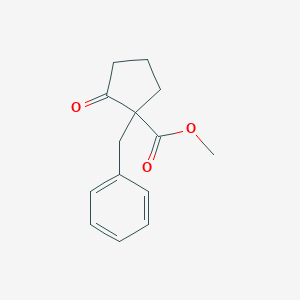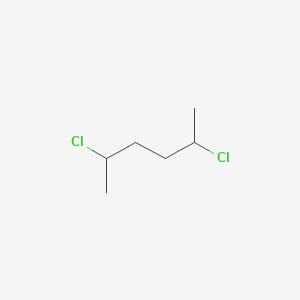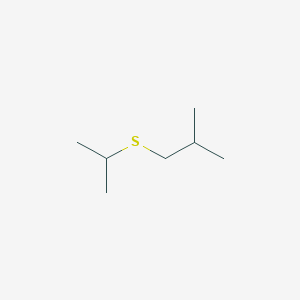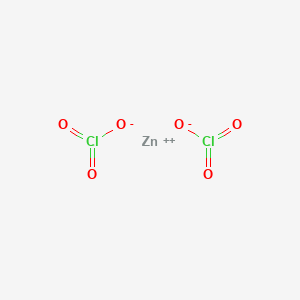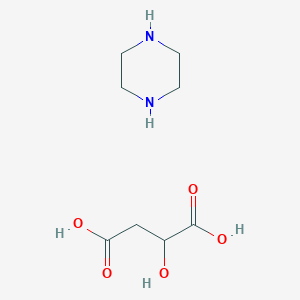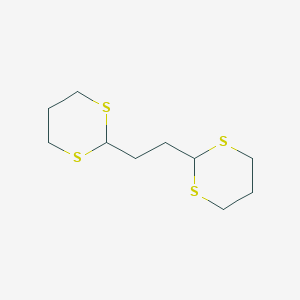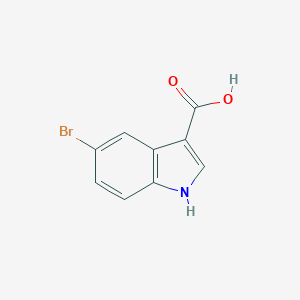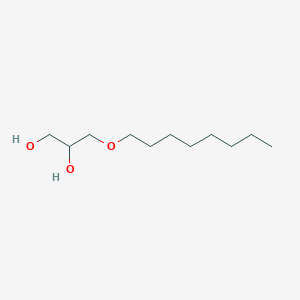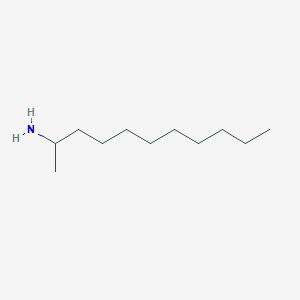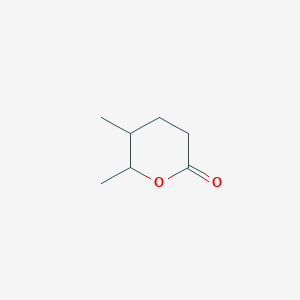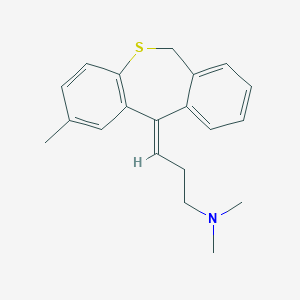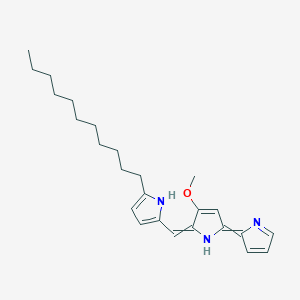
Boc-OSu
Overview
Description
Boc-OSu is a chemical compound with the molecular formula C9H13NO5. It is commonly used in organic synthesis as a reagent for the protection of amine groups. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.
Mechanism of Action
Target of Action
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is a chemical compound used in organic synthesis. It is primarily used as a reagent in the laboratory setting for the synthesis of other compounds .
Mode of Action
As a reagent, the mode of action of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate depends on the specific chemical reaction it is involved in. It can participate in various types of reactions, including condensation, substitution, and elimination reactions, among others .
Biochemical Pathways
It can be used to synthesize other compounds that may be involved in biochemical pathways .
Result of Action
The result of the action of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is the formation of new chemical compounds. The specific products depend on the reactants and conditions of the reaction .
Biochemical Analysis
Biochemical Properties
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it is known to interact with proteases and esterases, leading to the cleavage of ester bonds. This interaction is crucial in the synthesis of peptides and other complex molecules. The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the target biomolecule .
Cellular Effects
The effects of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate on cells are diverse and depend on the cell type and concentration used. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue. This inhibition can result in the accumulation of substrate proteins, affecting cellular processes such as protein degradation and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH. Long-term exposure to Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage. Threshold effects are often observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is involved in several metabolic pathways. It interacts with enzymes such as esterases and proteases, leading to the formation of intermediate metabolites. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, modulating their activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-OSu can be synthesized through the reaction of tert-butyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-OSu primarily undergoes substitution reactions, particularly nucleophilic substitution. It reacts with amines to form carbamate derivatives, which are useful intermediates in organic synthesis .
Common Reagents and Conditions
Reagents: Amines, bases (e.g., triethylamine), solvents (e.g., dichloromethane)
Conditions: Low temperatures, inert atmosphere to prevent oxidation
Major Products
The major products formed from reactions involving tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate are carbamate derivatives. These derivatives are often used as protecting groups for amines in peptide synthesis and other organic transformations .
Scientific Research Applications
Boc-OSu has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the protection of amine groups in organic synthesis.
Biology: Employed in the synthesis of peptide and protein derivatives.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another reagent used for the protection of amine groups.
N-hydroxysuccinimide: Often used in conjunction with tert-butyl chloroformate for the synthesis of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate.
Uniqueness
Boc-OSu is unique due to its high stability and reactivity, making it an efficient reagent for the protection of amine groups. Its ability to form stable carbamate derivatives under mild conditions sets it apart from other protecting reagents .
Properties
IUPAC Name |
tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFSVGZCYYHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065361 | |
| Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-12-3 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl succinimido carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


